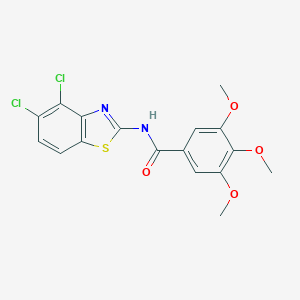![molecular formula C25H23N3O4 B251327 N-[2-(4-benzoyl-1-piperazinyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251327.png)
N-[2-(4-benzoyl-1-piperazinyl)phenyl]-1,3-benzodioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-benzoyl-1-piperazinyl)phenyl]-1,3-benzodioxole-5-carboxamide, commonly known as BRL-15572, is a chemical compound that has been extensively studied for its potential therapeutic applications. BRL-15572 is a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward, motivation, and addiction. In
Applications De Recherche Scientifique
BRL-15572 has been studied for its potential therapeutic applications in several areas, including drug addiction, Parkinson's disease, and schizophrenia. In addiction research, BRL-15572 has been shown to reduce drug-seeking behavior in animal models of cocaine addiction. In Parkinson's disease research, BRL-15572 has been shown to improve motor function in animal models of the disease. In schizophrenia research, BRL-15572 has been shown to improve cognitive function in animal models of the disease.
Mécanisme D'action
BRL-15572 acts as a selective antagonist of the dopamine D3 receptor, which is primarily expressed in the mesolimbic pathway of the brain. The mesolimbic pathway is involved in the regulation of reward, motivation, and addiction. By blocking the dopamine D3 receptor, BRL-15572 reduces the reinforcing effects of drugs of abuse and may also improve motor function in Parkinson's disease.
Biochemical and Physiological Effects:
BRL-15572 has been shown to have several biochemical and physiological effects. In animal models, BRL-15572 has been shown to reduce drug-seeking behavior, improve motor function, and improve cognitive function. BRL-15572 has also been shown to reduce the release of dopamine in the nucleus accumbens, a key brain region involved in reward and addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BRL-15572 in lab experiments is its selectivity for the dopamine D3 receptor. This allows researchers to specifically target this receptor and study its role in various physiological and pathological processes. However, one limitation of using BRL-15572 is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on BRL-15572. One area of interest is the potential therapeutic applications of BRL-15572 in addiction and other neuropsychiatric disorders. Another area of interest is the development of more potent and selective dopamine D3 receptor antagonists for use in research and potential clinical applications. Additionally, further studies are needed to understand the long-term effects of BRL-15572 on dopamine signaling and other physiological processes.
Méthodes De Synthèse
The synthesis of BRL-15572 involves several steps, starting with the reaction of 2-nitroaniline with benzaldehyde to form 2-(4-nitrophenyl)benzaldehyde. This compound is then reduced to 2-(4-aminophenyl)benzaldehyde, which undergoes a condensation reaction with 1,3-benzodioxole-5-carboxylic acid to form BRL-15572. The final product is purified through recrystallization.
Propriétés
Formule moléculaire |
C25H23N3O4 |
|---|---|
Poids moléculaire |
429.5 g/mol |
Nom IUPAC |
N-[2-(4-benzoylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C25H23N3O4/c29-24(19-10-11-22-23(16-19)32-17-31-22)26-20-8-4-5-9-21(20)27-12-14-28(15-13-27)25(30)18-6-2-1-3-7-18/h1-11,16H,12-15,17H2,(H,26,29) |
Clé InChI |
TXMIDZVCRJIOFD-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=C2NC(=O)C3=CC4=C(C=C3)OCO4)C(=O)C5=CC=CC=C5 |
SMILES canonique |
C1CN(CCN1C2=CC=CC=C2NC(=O)C3=CC4=C(C=C3)OCO4)C(=O)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(1,3-benzodioxol-5-ylcarbonyl)-N'-[2-(4-morpholinyl)phenyl]thiourea](/img/structure/B251247.png)
![N-[(4-sulfamoylanilino)-sulfanylidenemethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251249.png)
![N-(2-furoyl)-N'-[2-(4-isobutyryl-1-piperazinyl)phenyl]thiourea](/img/structure/B251250.png)
![3-isopropoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B251253.png)
![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B251254.png)
![N-[2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]furan-2-carboxamide](/img/structure/B251256.png)
![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B251257.png)
![2,2-dimethyl-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B251258.png)
![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]butanamide](/img/structure/B251260.png)
![4-ethyl-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]benzamide](/img/structure/B251266.png)
![N-[(2-ethyl-2H-tetrazol-5-yl)carbamothioyl]-4-methylbenzamide](/img/structure/B251267.png)
![2-[4-(butan-2-yl)phenoxy]-N-(2-ethyl-2H-tetrazol-5-yl)acetamide](/img/structure/B251268.png)
